molecular formula C23H26FN3O4S B496645 1-(4-FLUOROBENZENESULFONYL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE

1-(4-FLUOROBENZENESULFONYL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE

Cat. No.: B496645
M. Wt: 459.5g/mol
InChI Key: PVZAXOWCFZRETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-FLUOROBENZENESULFONYL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a fluorobenzenesulfonyl group, a piperidine-1-carbonyl group, and a pyrrolidine-2-carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROBENZENESULFONYL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROBENZENESULFONYL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(4-FLUOROBENZENESULFONYL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROBENZENESULFONYL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-FLUOROBENZENESULFONYL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C23H26FN3O4S

Molecular Weight

459.5g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-[4-(piperidine-1-carbonyl)phenyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C23H26FN3O4S/c24-18-8-12-20(13-9-18)32(30,31)27-16-4-5-21(27)22(28)25-19-10-6-17(7-11-19)23(29)26-14-2-1-3-15-26/h6-13,21H,1-5,14-16H2,(H,25,28)

InChI Key

PVZAXOWCFZRETM-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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